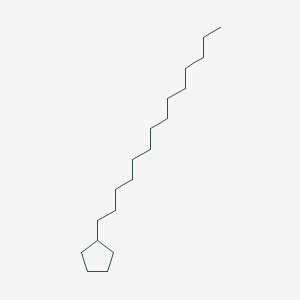

tetradecylcyclopentane

Description

Tetradecylcyclopentane (CAS 1795-22-8, C₁₉H₃₈) is a branched hydrocarbon comprising a cyclopentane ring substituted with a linear tetradecyl (C₁₄H₂₉) chain. This structure confers unique physicochemical properties, such as moderate hydrophobicity and thermal stability, making it relevant in industrial applications like lubricants, surfactants, or intermediates in organic synthesis .

Properties

CAS No. |

1795-22-8 |

|---|---|

Molecular Formula |

C19H38 |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

tetradecylcyclopentane |

InChI |

InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h19H,2-18H2,1H3 |

InChI Key |

MJWRHKSSZBHAEW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC1CCCC1 |

Canonical SMILES |

CCCCCCCCCCCCCCC1CCCC1 |

Other CAS No. |

1795-22-8 |

Synonyms |

1-cyclopentyltetradecane |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecylcyclopentane typically involves the alkylation of cyclopentane with a tetradecyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethyl sulfoxide or tetrahydrofuran to dissolve the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and advanced separation techniques, such as distillation or chromatography, are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tetradecylcyclopentane can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

Reduction: Hydrogenation reactions can be performed using catalysts like palladium on carbon to reduce any unsaturated bonds present in the compound.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring or the tetradecyl chain using reagents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

tetradecylcyclopentane has various applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of cycloalkanes and long-chain hydrocarbons.

Biology: Investigated for its potential role in biological membranes and lipid interactions.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the formulation of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetradecylcyclopentane largely depends on its chemical structure and the context in which it is used. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. In chemical reactions, its cyclopentane ring and long alkyl chain provide unique reactivity patterns that can be exploited in various synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include 1,7,11-trimethyl-4-isopropylcyclotetradecane (CAS 1786-12-5, C₂₀H₄₀), a cembrane-type diterpene derivative with a highly branched cycloalkane framework .

Table 1: Structural and Molecular Comparison

| Property | Tetradecylcyclopentane (C₁₉H₃₈) | 1,7,11-Trimethyl-4-isopropylcyclotetradecane (C₂₀H₄₀) |

|---|---|---|

| CAS Number | 1795-22-8 | 1786-12-5 |

| Molecular Formula | C₁₉H₃₈ | C₂₀H₄₀ |

| Molecular Weight | 266.51 g/mol | 280.54 g/mol |

| Substituents | Linear tetradecyl chain | Branched methyl, isopropyl groups |

| Ring System | Cyclopentane | Cyclotetradecane (14-membered ring) |

Physicochemical Properties

- This compound: Predicted to exhibit a higher melting point than its branched analogue due to reduced steric hindrance in packing. Its linear alkyl chain enhances solubility in nonpolar solvents (e.g., hexane) compared to polar media .

- 1,7,11-Trimethyl-4-isopropylcyclotetradecane : Increased branching lowers melting points and may enhance volatility. The bulky substituents hinder crystallization, favoring liquid states at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.